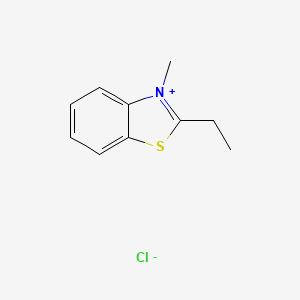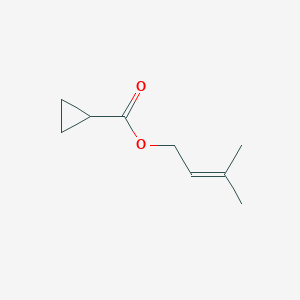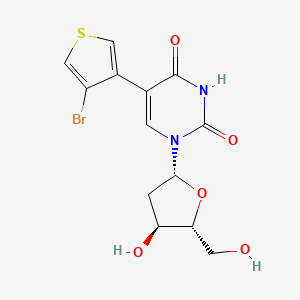
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- is a complex organic compound belonging to the benzofuran family. This compound is characterized by the presence of a benzofuran ring, a nitro group at the 7th position, and a 2,3-dihydro-2-(1-methylethenyl) substituent. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzofuran precursor followed by the introduction of the 2,3-dihydro-2-(1-methylethenyl) group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens.
Applications De Recherche Scientifique
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzofuran ring may interact with biological receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- can be compared with other benzofuran derivatives such as:
6-Benzofuranol, 2,3-dihydro-2-methyl-2-(1-methylethenyl)-: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
7-Nitrobenzofuran: This simpler compound has a nitro group but lacks the 2,3-dihydro-2-(1-methylethenyl) substituent, leading to different physical and chemical properties. The presence of both the nitro group and the 2,3-dihydro-2-(1-methylethenyl) substituent in 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
586963-74-8 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
7-nitro-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C11H11NO4/c1-6(2)9-5-7-3-4-8(13)10(12(14)15)11(7)16-9/h3-4,9,13H,1,5H2,2H3 |
Clé InChI |
VUBATMAICMDCMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC2=C(O1)C(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)


![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)

![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)



![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)


![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
